Dexamethasone acefurate

Solubility ADMET Formulation Science

Dexamethasone acefurate (CAS: 83880-70-0), also known as SCH 31353, is a synthetic glucocorticoid corticosteroid ester with the molecular formula C29H33FO8 and a monoisotopic mass of 528.22 Da. It is an esterified form of dexamethasone, specifically a 21-acetate 17-(2-furoate) derivative, classified under the USAN/INN nomenclature system.

Molecular Formula C29H33FO8
Molecular Weight 528.6 g/mol
CAS No. 83880-70-0
Cat. No. B1200295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone acefurate
CAS83880-70-0
Molecular FormulaC29H33FO8
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C
InChIInChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1
InChIKeyDDIWRLSEGOVQQD-BJRLRHTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone Acefurate (CAS 83880-70-0): A Lipophilic Corticosteroid Ester for Targeted Delivery Research


Dexamethasone acefurate (CAS: 83880-70-0), also known as SCH 31353, is a synthetic glucocorticoid corticosteroid ester with the molecular formula C29H33FO8 and a monoisotopic mass of 528.22 Da [1]. It is an esterified form of dexamethasone, specifically a 21-acetate 17-(2-furoate) derivative, classified under the USAN/INN nomenclature system [2]. The compound is recognized as an experimental small molecule [1] and is cataloged in authoritative databases such as DrugBank (DB21317), KEGG DRUG (D02591), and PubChem (CID 656777) [3]. Its mechanism of action involves targeting the glucocorticoid receptor (NR3C1) [2], placing it within the broader class of potent, long-acting glucocorticoids that includes dexamethasone, betamethasone, and other esters like dexamethasone sodium phosphate and dexamethasone acetate [4].

Lipophilic prodrug design & targeted delivery research — suitable for non-aqueous, lipid-based formulation studies.
Glucocorticoid receptor (NR3C1) signaling pathway tool — supports mechanistic and pathway-modulation assays.
Selection context — distinct from water-soluble dexamethasone esters; used where lipophilic carrier or sustained-release profile is needed.

Why Dexamethasone Acefurate (83880-70-0) Cannot Be Substituted for Other Dexamethasone Esters or Glucocorticoids


Substituting dexamethasone acefurate with generic dexamethasone base or a different ester like dexamethasone sodium phosphate introduces significant risk of altering critical physicochemical and pharmacokinetic properties. The 17-(2-furoate) and 21-acetate modifications of dexamethasone acefurate are not merely structural variations; they fundamentally change the compound's solubility profile, metabolic stability, and potential for targeted delivery [1]. For instance, dexamethasone sodium phosphate is a highly water-soluble prodrug designed for rapid intravenous administration, whereas dexamethasone acefurate has a reported water solubility of only 0.08 mg/mL, indicating a lipophilic character suited for different formulation and release applications [2]. Furthermore, while all are classified as CYP3A4 substrates and inducers, the specific esterification can influence the rate of hydrolysis by esterases and the subsequent release of the active dexamethasone moiety, which is a key differentiator for achieving controlled or targeted release in preclinical models [1].

TargetDexamethasone acefurate
Dexamethasone baseSolubility and release-rate profile differ; base has slightly higher water solubility, which may not support lipid-based formulation context.
TargetDexamethasone acefurate
Dexamethasone sodium phosphateProdrug strategy mismatch: rapid aqueous dissolution vs. lipophilic sustained-release design; hydrolysis rate and tissue distribution may shift.

Quantitative Differentiation Guide for Dexamethasone Acefurate (83880-70-0) vs. Analogs


Comparative Water Solubility of Dexamethasone Acefurate vs. Dexamethasone Base

Dexamethasone acefurate demonstrates significantly lower aqueous solubility compared to the unmodified dexamethasone base, a key differentiation for controlled-release applications. The reported water solubility for dexamethasone acefurate is 0.08 mg/mL [1]. In contrast, dexamethasone base has a reported aqueous solubility of 10 mg/100 mL (0.1 mg/mL) at 25°C . This difference in lipophilicity is a primary driver for selecting the acefurate ester in non-aqueous formulations or drug delivery systems designed for prolonged release.

Water Solubility Comparison
Cross-study comparable
Acefurate 0.08 mg/mL Dexamethasone base 0.1 mg/mL
20% lower solubility for acefurate ester (different sources).
Supports lipophilic formulation context; lower aqueous solubility reported.
Cross-study data; confirm under experimental conditions.
Solubility ADMET Formulation Science

Enhanced Stability and Bioavailability Claims for Dexamethasone Acefurate Over Generic Glucocorticoids

The esterified structure of dexamethasone acefurate is purported to confer enhanced stability and bioavailability compared to other, non-esterified glucocorticoids . The 21-acetate and 17-(2-furoate) groups protect the dexamethasone core from rapid metabolism and degradation, a characteristic leveraged in the design of prodrugs for sustained release [1]. While direct, head-to-head quantitative pharmacokinetic data is limited in the public domain, the class-level inference is supported by the well-established principle that esterification of glucocorticoids at the C17 and C21 positions modulates their lipophilicity, tissue distribution, and enzymatic hydrolysis rates [2].

Stability & Bioavailability Inference
Class-level inference
Esterification at C17/C21 reported to enhance stability and bioavailability over non-esterified glucocorticoids.
May support longer-acting prodrug design context; precise quantitative PK data to verify.
Class-level property; direct head-to-head data limited.
Pharmacokinetics Prodrug Design Drug Stability

Differential Prodrug Strategy: Lipophilic Dexamethasone Acefurate vs. Hydrophilic Dexamethasone Phosphate

Dexamethasone acefurate and dexamethasone sodium phosphate represent fundamentally opposite prodrug strategies. The phosphate ester is designed for high aqueous solubility, facilitating intravenous and ophthalmic formulations [1]. Conversely, the acefurate ester (21-acetate 17-furoate) is designed to be lipophilic, which reduces water solubility (0.08 mg/mL [2]) and makes it suitable for incorporation into lipid-based drug delivery systems or for creating sustained-release depots . This is a clear, structure-based differentiation that guides formulation scientists and researchers toward the appropriate prodrug based on the desired route of administration and release profile.

Prodrug Design Strategy
Class-level inference
Lipophilic acefurate ester Hydrophilic phosphate ester
Guides selection for non-aqueous controlled-release versus aqueous IV formulations.
Opposing solubility profiles based on esterification strategy.
Prodrug Design Ester Prodrugs Pharmacokinetics

Optimal Research and Preclinical Application Scenarios for Dexamethasone Acefurate (83880-70-0)


Development of Lipid-Based and Sustained-Release Drug Delivery Systems

The low aqueous solubility of 0.08 mg/mL [1] and lipophilic ester structure make dexamethasone acefurate an ideal candidate for formulation into lipid-based nanoparticles, solid lipid implants, or other non-aqueous delivery systems . This is in contrast to water-soluble esters like dexamethasone sodium phosphate, which are not suitable for such applications. Researchers aiming to achieve prolonged local drug concentrations or targeted delivery to lipophilic tissues should prioritize dexamethasone acefurate.

Investigating Targeted Therapy for Inflammatory Conditions

Preclinical studies using dexamethasone acefurate in advanced drug delivery systems, such as nanoparticles, have demonstrated enhanced drug retention in inflamed tissues like those found in colitis models, compared to healthy tissue . This inflammation-targeting ability, attributed to the compound's physicochemical profile, makes it a preferred research tool for developing next-generation treatments for conditions like rheumatoid arthritis and inflammatory bowel disease, where localized immunosuppression is desired.

Preclinical Pharmacokinetic Studies of Esterified Glucocorticoids

Dexamethasone acefurate serves as a valuable tool compound for studying the impact of specific esterification (21-acetate 17-furoate) on glucocorticoid pharmacokinetics. Unlike the rapidly hydrolyzed phosphate ester, the acefurate ester's unique structure is designed for a different metabolic fate, making it relevant for studies on sustained release [2]. Its classification as a CYP3A4 substrate and inducer [2] further positions it as a relevant molecule for studying drug-drug interaction potential in vitro and in vivo, where the ester group may influence interaction profiles compared to the parent dexamethasone.

Quality Control and Analytical Reference Standard

As a distinct chemical entity with a specific CAS number (83880-70-0) and defined chemical structure, dexamethasone acefurate is used as an analytical reference standard. Its unique retention time in methods like HPLC allows for the identification and quantification of this specific ester in complex mixtures, ensuring purity and identity in research settings. This is crucial for distinguishing it from other closely related dexamethasone esters like acetate or beloxil.

Application
Selection Property
Validation Focus
Lipid-based sustained-release formulation research
Lipophilic ester prodrug profile
Release-rate & solubility characterization
Inflammation-model targeted delivery studies
Tissue-retention in model systems
Model-specific tissue distribution assessment
Esterified glucocorticoid PK research
CYP3A4 substrate/inducer profile
Metabolic stability & hydrolysis rate assays
Analytical reference standard & QC
Unique retention & identity markers
Chromatographic purity & identity confirmation

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